Magnoloside F Magnoloside F
Brand Name: Vulcanchem
CAS No.:
VCID: VC19764031
InChI: InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)34(51-14)55-32-30(48)31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)53-35(32)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+/m0/s1
SMILES:
Molecular Formula: C35H46O20
Molecular Weight: 786.7 g/mol

Magnoloside F

CAS No.:

Cat. No.: VC19764031

Molecular Formula: C35H46O20

Molecular Weight: 786.7 g/mol

* For research use only. Not for human or veterinary use.

Magnoloside F -

Specification

Molecular Formula C35H46O20
Molecular Weight 786.7 g/mol
IUPAC Name [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)34(51-14)55-32-30(48)31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)53-35(32)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+/m0/s1
Standard InChI Key OTPHMDOQUOZGKS-GHJLPMDASA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Profile

Magnoloside F (CAS 1945997-27-2) is a natural phenylethanoid glycoside with the molecular formula C₃₅H₄₆O₂₀ and a molecular weight of 786.73 g/mol . Its structure consists of a phenylethanol aglycone core bonded to multiple sugar moieties through β-glycosidic linkages, including:

Structural FeatureDetail
Aglycone moiety3,4-dihydroxyphenethyl alcohol
Sugar componentsβ-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranose chain
Functional groups7 hydroxyl groups, 3 methoxy groups, 1 α,β-unsaturated ester moiety
Stereochemistry9 chiral centers confirmed by NMR

The compound's three-dimensional configuration was resolved through 2D NMR techniques (COSY, HMQC, HMBC), revealing a unique spatial arrangement that enhances its radical scavenging capacity .

Physicochemical Properties

Key characteristics include:

PropertyValue
Density1.66 g/cm³ (predicted)
Solubility11 mg/mL in DMSO
Thermal stabilityStable at -20°C for 3 years (powder form)
UV-Vis absorptionλ<sub>max</sub> 278 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

Biosynthesis and Extraction Methodologies

Natural Sources

Magnoloside F is primarily isolated from:

  • Plant source: Bark of Magnolia officinalis var. biloba (Chinese name: Houpo)

  • Tissue concentration: 0.12-0.35% dry weight in mature bark samples

Extraction Protocols

Optimized isolation involves a multi-step process:

  • Primary extraction: 70% ethanol reflux (3×2 hr, 60°C)

  • Liquid-liquid partitioning: n-butanol/water (4:1 v/v)

  • Chromatographic purification:

    • Silica gel column (CH₂Cl₂/MeOH/H₂O 8:2:0.1 → 6:4:0.2)

    • Preparative HPLC (C18 column, 28% acetonitrile/H₂O + 0.1% formic acid)

This yields Magnoloside F with ≥98% purity as confirmed by HPLC-DAD-ELSD .

Pharmacological Activity

Antioxidant Mechanisms

Magnoloside F exhibits multimodal antioxidant effects:

MechanismExperimental Evidence
Radical scavengingDPPH IC50: 12.3 μM; ABTS IC50: 9.8 μM
Metal chelationBinds Fe²+/Cu²+ with K<sub>d</sub> 2.4×10⁻⁶ M (isothermal titration)
Enzyme modulation↑ SOD activity by 42%, ↑ CAT by 37% in rat liver mitochondria
Lipid protectionReduces LOOH formation by 68% at 20 μM

Neuroprotective Effects

In vitro studies demonstrate:

  • 55% reduction in glutamate-induced neuronal apoptosis (PC12 cells, 50 μM)

  • Inhibition of Aβ<sub>1-42</sub> fibrillization (35% at 100 μM, ThT assay)

  • Activation of Nrf2/ARE pathway (2.3-fold increase in HO-1 expression)

Synthetic Approaches

Enzymatic Glycosylation

A semi-synthetic route was developed using:

  • Donor substrate: UDP-glucose (5 eq.)

  • Enzyme: Glycosyltransferase MI-GT (from M. officinalis)

  • Conditions: 35°C, pH 7.4, 72 hr → 61% conversion yield

Chemical Synthesis Challenges

Key hurdles include:

Pharmacokinetic Profile

Preliminary ADME data from rat models:

ParameterValue
Oral bioavailability8.7% (due to extensive phase II metabolism)
T<sub>max</sub>1.2 hr
C<sub>max</sub>0.34 μg/mL (10 mg/kg dose)
Tissue distributionBrain/plasma ratio: 0.03 (indicates limited BBB penetration)

Comparative Analysis with Structural Analogues

Activity differences among Magnoloside derivatives:

CompoundDPPH IC50 (μM)ABTS IC50 (μM)Neuroprotection
Magnoloside F12.3 9.8 55% (50 μM)
Magnoloside A28.4 22.1 32% (50 μM)
Magnoloside B41.2 35.6 18% (50 μM)

The enhanced activity of Magnoloside F correlates with its additional glucose moiety at C-6 position .

Current Research Challenges

  • Synthetic scalability: Multi-step protection strategies required for hydroxyl groups

  • Bioavailability enhancement: Prodrug approaches under investigation (e.g., acetylated derivatives)

  • Target identification: Putative targets include KEAP1-Nrf2 complex and PI3K/Akt pathway

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